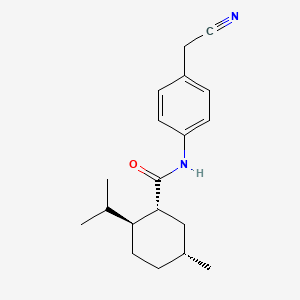

N-p-Benzeneacetonitrile menthanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-p-Benzène Acétonitrile Menthane Carboxamide est un composé chimique de formule moléculaire C₁₉H₂₆N₂O et de masse moléculaire 298,42 . Il est connu pour ses propriétés rafraîchissantes et est souvent utilisé dans les applications aromatiques et de parfum . Le composé se présente sous la forme d'une poudre blanche et a un point de fusion de 145 °C .

Méthodes De Préparation

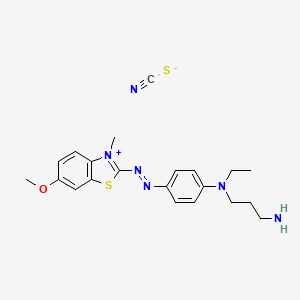

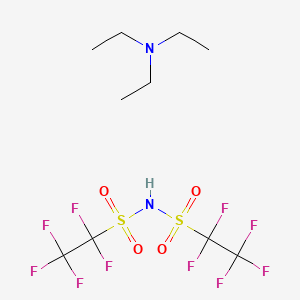

La synthèse de N-p-Benzène Acétonitrile Menthane Carboxamide implique l'amidation de substrats d'acides carboxyliques avec des dérivés d'amines . Une méthode courante comprend l'utilisation catalytique de 2,4,6-tris-(2,2,2-trifluoroéthoxy)-[1,3,5]triazine, ce qui entraîne la formation de la liaison amide avec des rendements bons à excellents (72 à 95%) . Les méthodes de production industrielle impliquent généralement des procédés catalytiques similaires pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

N-p-Benzène Acétonitrile Menthane Carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Il peut être réduit à l'aide d'agents réducteurs courants pour produire des formes réduites.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle benzénique, où des substituants peuvent être introduits. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers agents halogénants pour les réactions de substitution. .

4. Applications de la recherche scientifique

N-p-Benzène Acétonitrile Menthane Carboxamide a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : En cours d'investigation pour son utilisation potentielle dans les formulations pharmaceutiques en raison de son effet rafraîchissant.

Industrie : Largement utilisé dans l'industrie des arômes et des parfums pour ses propriétés rafraîchissantes, en particulier dans les produits de soins bucco-dentaires

5. Mécanisme d'action

L'effet rafraîchissant de N-p-Benzène Acétonitrile Menthane Carboxamide est principalement dû à son interaction avec le canal ionique TRPM8 (transient receptor potential melastatin 8), responsable de la sensation de froid . Le composé active ce canal ionique, ce qui provoque une sensation de fraîcheur. Ce mécanisme est similaire à celui du menthol, un autre agent rafraîchissant bien connu.

Applications De Recherche Scientifique

N-p-Benzene Acetonitrile Menthane Carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in pharmaceutical formulations due to its cooling effect.

Industry: Widely used in the flavor and fragrance industry for its cooling properties, particularly in oral care products

Mécanisme D'action

The cooling effect of N-p-Benzene Acetonitrile Menthane Carboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is responsible for the sensation of cold . The compound activates this ion channel, leading to a cooling sensation. This mechanism is similar to that of menthol, another well-known cooling agent.

Comparaison Avec Des Composés Similaires

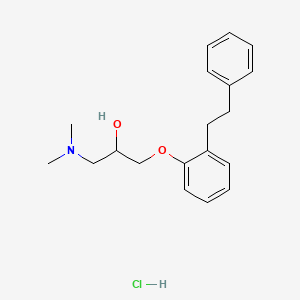

N-p-Benzène Acétonitrile Menthane Carboxamide est unique en raison de sa structure spécifique et de ses propriétés rafraîchissantes. Des composés similaires comprennent :

Menthol : Un composé naturel ayant un effet rafraîchissant similaire mais une structure chimique différente.

N-Ethyl-p-Menthane-3-carboxamide : Un autre agent rafraîchissant synthétique avec un mécanisme d'action similaire.

Dérivés de la cyclohexanecarboxamide : Une classe de composés ayant des effets rafraîchissants et des structures variables

Ces composés ont en commun d'activer le canal ionique TRPM8, mais ils diffèrent par leur structure chimique et leurs applications spécifiques.

Propriétés

Numéro CAS |

1187627-98-0 |

|---|---|

Formule moléculaire |

C19H26N2O |

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

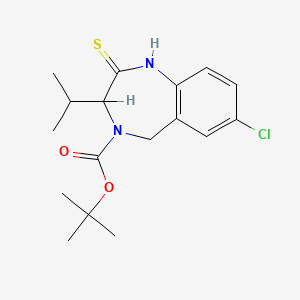

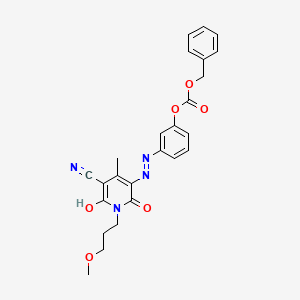

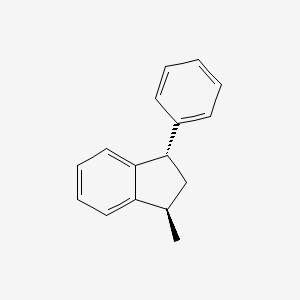

(1R,2S,5R)-N-[4-(cyanomethyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C19H26N2O/c1-13(2)17-9-4-14(3)12-18(17)19(22)21-16-7-5-15(6-8-16)10-11-20/h5-8,13-14,17-18H,4,9-10,12H2,1-3H3,(H,21,22)/t14-,17+,18-/m1/s1 |

Clé InChI |

FPJRGEOLQICYQZ-FHLIZLRMSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |

SMILES canonique |

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC#N)C(C)C |

Description physique |

Solid white powder; Refreshing cool aroma |

Solubilité |

Practically insoluble or insoluble in water Very slightly soluble (in ethanol) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.